The synthesis of INH14 involves multiple steps to ensure the formation of the desired urea structure. While specific details on the exact synthetic pathway for INH14 are not extensively documented in the available literature, similar compounds typically utilize methods such as:
The molecular structure of INH14 is characterized by a urea functional group connected to aromatic rings. The chemical formula and structural representation can be summarized as follows:
INH14 participates in various chemical reactions typical of small-molecule inhibitors:
The mechanism of action for INH14 centers around its ability to inhibit the IKK complex. By preventing the phosphorylation and degradation of IκB proteins, INH14 stabilizes these inhibitors, thereby blocking NF-κB translocation into the nucleus and subsequent gene transcription related to inflammation.
INH14 exhibits several notable physical and chemical properties:
INH14 has potential applications in various fields:
INH14 (N-(4-Ethylphenyl)-N′-phenylurea) is a fragment-like small molecule (MW: 240 Da) featuring a biaryl urea core. This scaffold is prevalent in kinase inhibitor pharmacophores, particularly those targeting the ATP-binding site of kinases like EGFR and VEGFR-2 [1] [4]. The urea moiety enables critical hydrogen-bonding interactions with kinase hinge regions, while its aromatic systems facilitate hydrophobic contacts. INH14 was initially identified through transcriptional assays and target-based validation, revealing potent inhibition of IκB kinases (IKKs), central regulators of the NF-κB pathway. Kinase assays demonstrated IC50 values of 8.97 μM for IKKα and 3.59 μM for IKKβ, confirming direct enzymatic inhibition [1] [2].
INH14 disrupts Toll-like Receptor 2 (TLR2) signaling by targeting downstream components rather than the receptor itself. In HEK293-TLR2 cells stimulated with triacylated lipopeptide Pam3CSK4 (TLR2 ligand), INH14 dose-dependently inhibited NF-κB activation (IC50: 4.127 μM). It reduced IκBα degradation—a key step in NF-κB translocation—and suppressed TNFα production in primary human monocytes (60.43% reduction) and murine macrophages [1]. Notably, INH14 extended its effects to TLR4 (LPS-induced) and other MyD88-dependent TLRs (TLR5, TLR7/8), indicating broad applicability in sterile and pathogen-driven inflammation [1] [5].
Table 1: In Vitro Anti-Inflammatory Effects of INH14
Cell Type | Stimulus | Key Outcome | Reduction |
---|---|---|---|
HEK293-TLR2 | Pam3CSK4 (TLR2) | NF-κB activation (luciferase assay) | IC50: 4.127 μM |
Human primary monocytes | Pam3CSK4 (TLR2) | TNFα secretion | 60.43% |
Mouse macrophages | LPS (TLR4) | TNFα secretion | 37% |
Ovarian cancer cells | Constitutive NF-κB | Wound-closing ability | Significant |
Beyond TLRs, INH14 inhibits NF-κB activation triggered by IL-1R and TNF-R—receptors that converge on the TAK1/TAB1 complex upstream of IKKs [1] [9]. Overexpression studies confirmed INH14’s target lies downstream of TAK1/TAB1:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7